Resorcinol, 5-(2-aminoethyl)-2-propoxy-
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Overview
Description
Resorcinol, 5-(2-aminoethyl)-2-propoxy-: is a chemical compound that belongs to the class of resorcinol derivatives. Resorcinol itself is a dihydroxy benzene, and the addition of the 5-(2-aminoethyl) and 2-propoxy groups modifies its chemical properties and potential applications. This compound is of interest in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Resorcinol, 5-(2-aminoethyl)-2-propoxy- typically involves the following steps:
Starting Material: The synthesis begins with resorcinol as the base compound.
Alkylation: The 2-position of resorcinol is alkylated using a propyl halide (e.g., propyl bromide) under basic conditions to introduce the propoxy group.
Amination: The 5-position is then functionalized with an aminoethyl group through a nucleophilic substitution reaction using an appropriate amine (e.g., ethylenediamine).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aminoethyl group, potentially converting it to an ethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine) are typical reagents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the aminoethyl group.
Substitution: Various esters, ethers, and other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Materials Science: Used in the development of polymers and resins with specific properties.
Environmental Science: Potential use in the synthesis of materials for environmental remediation.
Mechanism of Action
The mechanism by which Resorcinol, 5-(2-aminoethyl)-2-propoxy- exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds, while the aminoethyl group can participate in ionic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Resorcinol: The base compound without the additional functional groups.
Catechol: Another dihydroxy benzene with different substitution patterns.
Hydroquinone: A dihydroxy benzene with hydroxyl groups in the para position.
Uniqueness:
Functional Groups:
Versatility: The compound’s ability to participate in various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-propoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-2-5-15-11-9(13)6-8(3-4-12)7-10(11)14/h6-7,13-14H,2-5,12H2,1H3 |
InChI Key |
BOYKQYDSSANGNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1O)CCN)O |
Origin of Product |
United States |
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